Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a carboxylate ester group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-4-fluorobenzaldehyde and thiophene-2-carboxylic acid, under specific conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine react with the benzothiophene core.
Esterification: The carboxylic acid group on the benzothiophene core is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of ester to alcohol.
Substitution: Formation of new alkylated or arylated derivatives.
Scientific Research Applications
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, potentially inhibiting or activating their functions. The fluorine atom can enhance the compound’s binding affinity and stability, while the carboxylate ester group can facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Methyl 3-(aminomethyl)-4-methyl-1-benzothiophene-2-carboxylate: Similar structure with a methyl group instead of fluorine.
Methyl 3-(aminomethyl)-4-nitro-1-benzothiophene-2-carboxylate: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its analogs with different substituents.
Biological Activity
Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (referred to as MAFB) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MAFB, including its mechanisms of action, interactions with biological targets, and comparative analysis with similar compounds.
Chemical Structure and Properties
MAFB is characterized by its benzothiophene core , which consists of a fused benzene and thiophene ring, along with an aminomethyl group and a fluoro substituent . The molecular formula is C12H12FNO2S, with a molecular weight of approximately 239.27 g/mol .
Key Features
- Benzothiophene Core : Provides a stable aromatic structure.
- Fluorine Atom : Enhances electronic properties, potentially affecting reactivity and binding affinity.
- Aminomethyl Group : May facilitate hydrogen bonding and electrostatic interactions with biological targets.
The biological activity of MAFB is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that MAFB may modulate the activity of targets involved in various disease pathways:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes linked to cancer and neurological disorders, indicating potential therapeutic roles for MAFB .
- Receptor Binding : The unique structure may allow MAFB to bind selectively to certain receptors, influencing cellular signaling pathways .
Biological Activity Studies
Research has demonstrated several biological activities associated with MAFB:
- Anticancer Activity : Initial studies indicate that MAFB exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in human cancer cells .
- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, MAFB is being explored for its potential in treating neurodegenerative diseases .
- Cholinesterase Inhibition : Some studies have indicated that compounds related to MAFB can inhibit cholinesterase, which may be beneficial in managing conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of MAFB, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate | C12H11NO2S | Lacks fluorine; different biological profile |
Methyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylate | C12H11ClNO2S | Contains chlorine; altered reactivity |
Methyl 3-(aminomethyl)-1-naphthalenecarboxylate | C13H13NO2 | Naphthalene derivative; distinct properties |
MAFB's fluorine substituent imparts unique electronic characteristics that may enhance its biological activity compared to these analogs .
Case Studies
Several case studies have focused on the biological evaluation of MAFB:
- Case Study 1 : A study examined the cytotoxic effects of MAFB on breast cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations .
- Case Study 2 : Research on neuroprotective effects showed that MAFB could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .
Properties
Molecular Formula |
C11H10FNO2S |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H10FNO2S/c1-15-11(14)10-6(5-13)9-7(12)3-2-4-8(9)16-10/h2-4H,5,13H2,1H3 |
InChI Key |
REGOKAMUOYQAOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)CN |
Origin of Product |
United States |
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